Quassin

Vue d'ensemble

Description

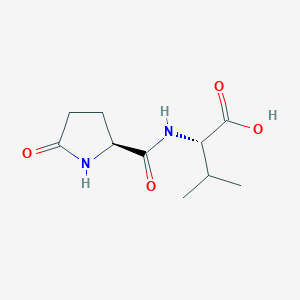

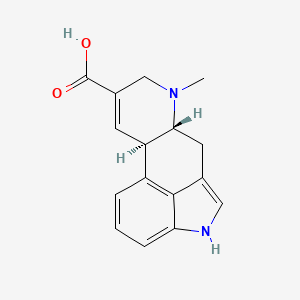

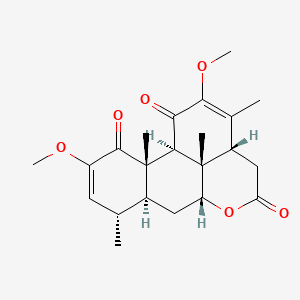

Quassin is a white, bitter, crystalline substance that is the prototypical example of the family of quassinoids . It can be extracted from the quassia tree, from which it gets its name . It was first isolated in 1937, and its chemical structure was elucidated in 1961 .

Synthesis Analysis

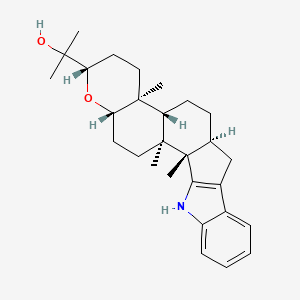

The quassinoids are a fascinating class of degraded triterpene natural products which possess, among other attributes, potent anti-cancer activity . Their complex polycyclic ring systems also serve as inspiration for the development of new chemical methods and strategies – especially those pertaining to C–C bond formation .Molecular Structure Analysis

Quassinoids are categorized into five distinct groups according to their basic skeleton, viz., C-18, C-19, C-20, C-22, and C-25 . This present entry reviews the structure, structure–activity relationship, and methods of isolation, detection, and characterization of quassinoids .Chemical Reactions Analysis

A copper-catalyzed double coupling enables a 3-step synthesis of the quassinoid core architecture . Using this transformation, the polycyclic core architecture of the quassinoids can be generated in only three linear steps from carvone epoxide, forming five carbon–carbon bonds in the process .Physical and Chemical Properties Analysis

This compound is a white crystalline substance . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Antimalarial Properties

Quassin has been extensively studied for its antimalarial properties. Research highlights its effectiveness against resistant strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. Investigations into natural quassinoids, as well as their synthetic and semisynthetic analogs, underscore the compound's potential in creating a new era of malaria chemotherapy. This is particularly relevant for combating cerebral malaria and strains resistant to existing nitrogenous drugs, leveraging ethnopharmacology as a rich source for novel drug discovery (Muhammad & Samoylenko, 2007).

Pharmacological Benefits of Picrasma Quassioides

Picrasma quassioides, a member of the Simaroubaceae family, is traditionally used in Asia and the Himalayas for treating fever, gastric discomfort, and pediculosis. A critical review of this plant, which contains quassinoids among its phytochemicals, reveals its anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-parasitic activities. These findings align with traditional uses and open avenues for further pharmacological research to confirm the safety, quality, and efficacy of P. quassioides as a herbal medicine (Muhammad Daniel Hakim Mohd Jamil et al., 2020).

Ethnomedicinal Uses and Phytochemistry of Quassia Amara

Quassia amara, known as ‘bitter-wood’, is a shrub native to Central and Southern America, known for its diverse constituents including quassinoids. It has been traditionally used for digestive problems, malaria, and hepatic disorders. The in-depth analysis highlights its anti-diabetic, anti-inflammatory, and antimalarial properties, among others. Despite its recognized medicinal value, Q. amara remains underexplored in clinical research, necessitating further investigation into its biological potential and therapeutic applications (Balkrishna et al., 2022).

Neurodegenerative Diseases and Quercetin Nanoformulations

While not directly related to this compound, research on quercetin, a dietary flavonoid, intersects with the broader interest in natural compounds for treating neurodegenerative diseases. Quercetin has shown neuroprotective actions against diseases like Alzheimer's, Parkinson's, Huntington's, and Amyotrophic lateral sclerosis. This review emphasizes the need for advancements in nanoformulation techniques to enhance the therapeutic efficacy of natural compounds like this compound, suggesting a similar research trajectory for this compound's applications in neurodegenerative disease management (Vishwas et al., 2022).

Mécanisme D'action

Quassin, also known as QP1YAK6QGK or Quassine, is a natural product formed by oxidative degradation of triterpene derivatives . It has gained considerable recognition for its diverse biological properties .

Target of Action

Quassinoids, including this compound, primarily target plasmodial protein synthesis . This interaction plays a crucial role in their biological activities, especially in the context of research regarding active anticancer and antimalarial principles .

Mode of Action

This compound interacts with its targets, leading to several changes. Some proposed mechanisms of action include inhibition of phosphoribosyl pyrophosphate aminotransferase of the de novo purine synthesis pathway, inhibition of aerobic respiration , mitochondrial membrane depolarization , activation of caspase-3 , and alteration of microtubules . Additionally, the mode of action of quassinoids on the GABA receptor for potential nematocidal activity has been evaluated .

Biochemical Pathways

Quassinoids are formed by oxidative degradation of triterpene derivatives . . The affected pathways and their downstream effects are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action are significant. For instance, this compound was found to induce a potent host-protective immune response by enhancing NO generation and iNOS2 expression both at a protein and mRNA level and by up-regulating pro-inflammatory cytokines such as TNF-α and IL-12 .

Action Environment

Quassinoids are isolated from extracts of the Simaroubacea family of trees and bushes that grow in mostly tropical climates . The environment can influence the compound’s action, efficacy, and stability.

Orientations Futures

Quassinoids have gained considerable recognition for their diverse biological properties and their synthetically challenging, highly oxygenated polycyclic structures . Future research could focus on the total synthesis of quassinoids or contribute key new methods for the construction of significant substructural elements .

Analyse Biochimique

Biochemical Properties

Quassin interacts with various enzymes, proteins, and other biomolecules. The mode of action of this compound on the GABA receptor for potential nematocidal activity has been evaluated by comparative molecular field analysis

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has received attention due to its antiplasmodial, anticancer, and anti-HIV properties . Quassinoids, including this compound, have been the subject of intensive biological and synthetic studies attributable to their potent biological properties .

Molecular Mechanism

It is known that quassinoids target plasmodial protein synthesis

Temporal Effects in Laboratory Settings

It is known that this compound and other quassinoids have significant anticancer, antiviral, insecticidal, and other bioactivities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, peninsularinone, a quassinoid, has shown to be very active against pancreatic adenocarcinoma and colon adenocarcinoma in animal models

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well established. Quassinoids are believed to originate from the oxidation of tetracyclic terpenes

Transport and Distribution

It is known that the rate of local drug distribution strongly depends on the blood flow and on the characteristics of the capillary bed under consideration .

Propriétés

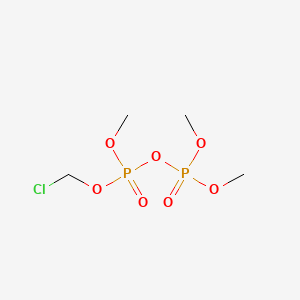

| { "Design of the Synthesis Pathway": "The synthesis of Quassin can be achieved through a multi-step process involving several reactions. The key steps involve the conversion of starting materials into intermediates and ultimately to the final product.", "Starting Materials": ["Methoxybenzene", "Acetyl chloride", "Sodium hydroxide", "Methanol", "Chloroform", "Sodium borohydride", "Hydrochloric acid", "Sodium carbonate", "Benzene", "Aluminum chloride", "Methyl iodide", "Potassium hydroxide", "Ethyl acetate", "Water"], "Reaction": ["Step 1: Methoxybenzene is reacted with acetyl chloride and sodium hydroxide in methanol to yield 3-methoxyacetophenone.", "Step 2: 3-methoxyacetophenone is reacted with chloroform and sodium borohydride in the presence of hydrochloric acid to give 3-methoxymandelic acid.", "Step 3: 3-methoxymandelic acid is reacted with sodium carbonate in benzene to yield 3-methoxybenzaldehyde.", "Step 4: 3-methoxybenzaldehyde is reacted with aluminum chloride and methyl iodide in benzene to give 3-methoxy-4-methylbenzaldehyde.", "Step 5: 3-methoxy-4-methylbenzaldehyde is reacted with potassium hydroxide in ethyl acetate to yield quassin." ] } | |

Numéro CAS |

76-78-8 |

Formule moléculaire |

C22H28O6 |

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(2S,6S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione |

InChI |

InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12?,13+,15-,19?,21-,22+/m1/s1 |

Clé InChI |

IOSXSVZRTUWBHC-IKADVIOHSA-N |

SMILES isomérique |

C[C@@H]1C=C(C(=O)[C@]2(C1C[C@@H]3[C@@]4(C2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC |

SMILES canonique |

CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC |

Apparence |

Solid powder |

melting_point |

221 - 222 °C |

| 76-78-8 | |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Quassin; (+)-Quassin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quassin?

A1: While the exact mechanism of action of this compound is still under investigation, research suggests that it exerts its effects through various pathways, including:

- Inhibition of protein synthesis: this compound has demonstrated the ability to inhibit protein synthesis in certain organisms, potentially contributing to its antiparasitic and insecticidal effects. []

- Interaction with cellular signaling pathways: Studies have shown that this compound can modulate cellular signaling pathways, such as those involving testosterone secretion and immune responses. [, ]

- Antioxidant and anti-inflammatory effects: Some research suggests this compound might possess antioxidant and anti-inflammatory properties, which could contribute to its potential therapeutic benefits. []

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: The downstream effects of this compound vary depending on the target and the organism. Some observed effects include:

- Inhibition of parasite growth: this compound has shown potent antileishmanial activity by inducing nitric oxide production and modulating cytokine expression in macrophages infected with Leishmania donovani. []

- Disruption of insect development: this compound exhibits insecticidal activity against various insect species, possibly by interfering with cuticle development and disrupting physiological processes. [, , ]

- Modulation of hormone levels: Studies in rats have revealed that this compound can significantly reduce testosterone levels, potentially through its inhibitory effect on Leydig cells, which are responsible for testosterone production. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H28O6, and its molecular weight is 388.46 g/mol.

Q4: Is there any available spectroscopic data for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. Researchers often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure and confirm the identity of this compound and its derivatives. [, , , , , ]

Q5: What is known about the stability of this compound under different conditions?

A5: Research suggests that this compound exhibits varying stability depending on the pH and presence of microorganisms:

- pH sensitivity: One study demonstrated that this compound degrades more rapidly under basic conditions (pH 10.0) compared to acidic or neutral pH. []

- Microbial degradation: In a study examining the allelopathic potential of Ailanthus altissima, this compound was found to decompose in non-sterile soil, suggesting microbial involvement in its degradation. []

Q6: Are there any specific applications where this compound's stability is a significant factor?

A6: Understanding this compound's stability is crucial for its potential applications, particularly in:

- Drug formulation: Developing stable formulations for this compound-based drugs requires careful consideration of factors like pH and potential interactions with excipients to ensure optimal shelf life and therapeutic efficacy. [, ]

- Agricultural applications: this compound's stability in different environmental conditions, such as soil pH and microbial activity, is essential for its potential use as a biopesticide. [, , ]

Q7: How does the structure of this compound relate to its biological activity?

A7: The structure-activity relationship of this compound and its derivatives is an active area of research. Studies indicate that specific structural features are crucial for its biological activities:

- Insecticidal activity: Research suggests that the presence of certain functional groups and the overall structure of this compound contribute to its paralytic and insecticidal effects in insects like the American cockroach. []

- Antifeedant activity: Modifications to the this compound structure can significantly impact its antifeedant properties against insects like the diamondback moth. []

- Cytotoxicity: Structural variations in Quassinoids, including the presence or absence of specific functional groups, have been linked to differences in cytotoxicity towards tumor cells. [, , ]

Q8: What are the known toxicological properties of this compound?

A8: this compound has displayed toxicity in various experimental settings:

- Brine shrimp lethality: this compound exhibits toxicity towards brine shrimp, highlighting its general cytotoxic potential. []

- Reproductive toxicity in male rats: Studies in rats have revealed that this compound can negatively impact male reproductive health, affecting sperm parameters, testicular function, and hormone levels. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.